1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3/c1-18-10-15-24-22(16-18)26-23(17-28-24)25(19-8-6-5-7-9-19)29-30(26)21-13-11-20(12-14-21)27(2,3)4/h5-17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGDQJFIMOOOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of a pyrazole ring, followed by the introduction of quinoline moiety through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes electrophilic or nucleophilic substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated compounds.
Scientific Research Applications
1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs and Derivatives
Structural Isomers and Ring-Fusion Variants
Pyrazoloquinolines differ in the fusion position of the pyrazole and quinoline rings, leading to distinct biological and electronic properties:
Key Insights :
- Pyrazolo[4,3-c]quinolines prioritize anti-inflammatory activity due to amino and hydroxyl substituents, which enhance interactions with iNOS .
- Pyrazolo[4,3-f]quinolines with bromine substituents exhibit cytotoxicity, likely due to DNA intercalation via planar aromatic systems .
- Pyrazolo[3,4-b]quinolines with electron-withdrawing groups (e.g., CF3) show altered electronic properties, making them suitable for optoelectronic applications .
Substituent-Driven Activity Variations
Substituents at positions 1, 3, and 8 significantly influence activity:
Key Insights :
- Hydrophobic substituents (e.g., tert-butyl, phenyl) improve metabolic stability but may reduce aqueous solubility .
- Polar groups (e.g., hydroxyl, carboxylic acid) in derivatives like 2i and 2m enhance anti-inflammatory activity by forming hydrogen bonds with iNOS .
Pharmacological vs. Physicochemical Trade-offs
| Parameter | This compound | Pyrazolo[4,3-f]quinoline (1A–1T) | ELND006 (Sulfonyl derivative) |
|---|---|---|---|
| LogP (Predicted) | ~5.2 (high lipophilicity) | ~4.8 | ~3.9 (moderate) |
| Metabolic Stability | High (tert-butyl resists oxidation) | Moderate | High (sulfonyl group stable) |
| Target Selectivity | iNOS/COX-2 | Topoisomerase I/IIα | Gamma-secretase (Aβ selective) |
| Synthetic Accessibility | Moderate (multi-step substitutions) | High (one-pot synthesis) | Low (complex sulfonation) |
Biological Activity
1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS No. 901043-69-4) is a synthetic compound belonging to the pyrazoloquinoline family. Its unique structure, featuring both pyrazole and quinoline moieties, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 415.50 g/mol. The presence of the tert-butyl and phenyl substituents enhances its chemical stability and may influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory processes. This inhibition leads to reduced nitric oxide production in activated macrophages, suggesting potential anti-inflammatory properties .
- Apoptosis Induction : Similar compounds within the pyrazoloquinoline class have demonstrated the ability to induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl groups can enhance apoptotic effects, with some derivatives exhibiting EC50 values as low as 30 nM against various cancer cell lines .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory effects. Studies show that it effectively inhibits the expression of inflammatory mediators and cytokines, making it a candidate for treating inflammatory diseases .
Anticancer Properties
The compound has shown promise as an anticancer agent. In vitro studies reveal that it can inhibit cell proliferation and induce apoptosis in several cancer cell lines. The mechanism involves modulation of apoptosis-related proteins and pathways, which are critical for cancer cell survival .
Table 1: Summary of Biological Activities
Case Study: Apoptosis Induction
A notable study explored the SAR of pyrazolo[3,4-b]quinolin derivatives, including related compounds to this compound. It was found that modifications to the phenyl substituents significantly affected apoptotic efficacy. For instance, compounds with electron-withdrawing groups exhibited enhanced activity against cancer cells with EC50 values ranging from 30 to 70 nM .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 1H/13C NMR resolves substituent positions (e.g., tert-butyl at δ 1.3 ppm; aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 425.2) and fragmentation patterns .
- X-ray Crystallography : Provides 3D structural validation, including bond angles and torsional strain from the tert-butyl group .
- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
How do steric effects from the tert-butyl group influence the compound's reactivity in substitution reactions?
Advanced Research Focus
The bulky tert-butyl group at the 4-position:
- Steric Hindrance : Limits electrophilic substitution at adjacent positions, directing reactions to the less hindered 8-methyl or 3-phenyl sites .
- Solubility Impact : Enhances lipid solubility, improving membrane permeability in biological assays but complicating aqueous-phase reactions .
- Crystallographic Evidence : X-ray data show distorted quinoline ring geometry due to steric crowding, affecting π-π stacking in solid-state applications .
What methodologies are employed to resolve contradictions in biological activity data across different studies?
Advanced Research Focus
Contradictions in bioactivity (e.g., IC50 variability in kinase inhibition assays) can be addressed via:
- Dose-Response Curves : Establish consistent potency metrics across cell lines (e.g., HepG2 vs. MCF-7) .
- Control Experiments : Use knockout models or siRNA to confirm target specificity .
- Meta-Analysis : Compare data across studies using standardized protocols (e.g., ATP concentration in kinase assays) .
What in vitro assays are recommended for initial biological screening of this compound's anticancer potential?
Q. Basic Research Focus
- MTT/Proliferation Assays : Test cytotoxicity in cancer cells (e.g., 48–72 hr exposure; IC50 calculation) .
- Apoptosis Markers : Measure caspase-3/7 activation via luminescence .
- Cell Cycle Analysis : Flow cytometry to identify G1/S arrest .
- Migration/Invasion Assays : Boyden chamber for metastatic potential .
How can computational modeling predict the binding affinity of this compound to kinase targets?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase; ΔG < -8 kcal/mol suggests strong binding) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent electronegativity (e.g., tert-butyl vs. methoxy) with inhibitory activity .
What are the key considerations for ensuring reproducibility in the synthesis of this compound?
Q. Basic Research Focus
- Reagent Purity : Use ≥99% hydrazines and quinoline precursors to avoid side reactions .
- Atmosphere Control : Conduct moisture-sensitive steps under nitrogen .
- Analytical Consistency : Validate each intermediate via TLC/HPLC (e.g., ≥95% purity before proceeding) .
What strategies mitigate batch-to-batch variability in photophysical properties for material science applications?
Q. Advanced Research Focus
- Strict Solvent Control : Use anhydrous solvents to prevent quenching effects .
- Crystallization Conditions : Optimize cooling rates (1–2°C/min) for uniform crystal morphology .
- Spectroscopic Calibration : Normalize fluorescence intensity using reference standards (e.g., quinine sulfate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
